h-Val-allyl ester p-tosylate
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Description
H-Val-allyl ester p-tosylate is a chemical compound with the molecular formula C15H23NO5S and a molecular weight of 329.4 g/mol . It is also known by other names such as L-Valine allyl ester 4-toluenesulfonate salt .
Synthesis Analysis
The synthesis of H-Val-allyl ester p-tosylate involves a mixture of L-valine, cyclohexylmethanol, and p-TsOH.H2O in toluene. This mixture is heated to reflux using a Dean-Stark apparatus for 24 hours. After cooling to room temperature, the solvent is evaporated. The resulting viscous oil is placed under high vacuum pump for several hours and recrystallized using 5% hexane in EtOAc to afford a creamy white amorphous solid .Molecular Structure Analysis
The molecular structure of H-Val-allyl ester p-tosylate is represented by the formula C15H23NO5S .Chemical Reactions Analysis
The synthesis of H-Val-allyl ester p-tosylate involves a reaction in water and toluene for 24 hours under reflux conditions using a Dean-Stark apparatus . This reaction is an example of an SN2 reaction, which is of fundamental importance in introductory organic chemistry courses .Physical And Chemical Properties Analysis
H-Val-allyl ester p-tosylate has a molecular weight of 329.4 g/mol . More detailed physical and chemical properties are not specified in the retrieved information.Scientific Research Applications
- Field : Organic Chemistry
- Application : Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The Pd-catalyzed direct alkylation of H-phosphinic acids and hypophosphorous acid with allylic/benzylic alcohols has been described previously .
- Methods : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The Pd-catalyzed direct alkylation of H-phosphinic acids and hypophosphorous acid with allylic/benzylic alcohols has been described previously .
- Results : Despite the importance of the hydrolysis of P-esters, this field has not yet been fully surveyed . The extension of this methodology to H-phosphinate esters is presented .
properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIRKDASFUCGOZ-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746607 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
h-Val-allyl ester p-tosylate | |
CAS RN |
88224-02-6 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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